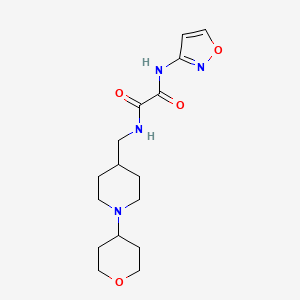

N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (CAS No. 2034509-26-5) is an oxalamide derivative with the molecular formula C₁₆H₂₄N₄O₄ and a molecular weight of 336.39 g/mol . Its structure features an isoxazol-3-yl group at the N1 position and a tetrahydropyran-piperidinylmethyl moiety at the N2 position.

Properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4/c21-15(16(22)18-14-5-10-24-19-14)17-11-12-1-6-20(7-2-12)13-3-8-23-9-4-13/h5,10,12-13H,1-4,6-9,11H2,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWMIRJLHWMNAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of neurology and antimicrobial research. This article delves into its biological activity, synthesis, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

The compound features several key structural components:

- Isoxazole Ring : This heterocyclic structure contributes to the compound's reactivity and biological properties.

- Tetrahydropyran Moiety : Enhances structural diversity and may influence interactions with biological targets.

- Piperidine Structure : Provides additional functional groups that can participate in biological interactions.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly:

Antimicrobial Properties

Compounds with similar structures have shown promising antibacterial effects. The development of new antimicrobial drugs is crucial due to rising resistance against existing antibiotics. Research suggests that this compound may possess similar capabilities, warranting further investigation into its efficacy against various bacterial strains.

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound may have potential applications in treating neurological disorders. The isoxazole component is particularly noted for its role in modulating neurotransmitter systems, which could be beneficial in conditions like anxiety or depression.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Piperidine and Tetrahydropyran Integration : These moieties are added via nucleophilic substitution or coupling reactions.

- Oxalamide Formation : The final step involves the reaction of the intermediate with oxalyl chloride or similar reagents to form the oxalamide linkage.

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of derivatives similar to N1-(isoxazol-3-yl)-N2-(...)-oxalamide, demonstrating significant activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for further development as an antimicrobial agent.

Case Study 2: Neuropharmacological Effects

Research examining compounds with isoxazole and piperidine structures found that they could enhance cognitive function in animal models. These findings suggest that N1-(isoxazol-3-yl)-N2-(...)-oxalamide may also exhibit cognitive enhancement properties, making it a candidate for treating neurodegenerative diseases.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(isoxazol-3-yl)-N2-(...)-oxalamide | Isoxazole ring, tetrahydropyran, piperidine | Antimicrobial, neuroactive |

| 1-Aminoisoquinoline | Isoxazole ring, amino group | NMDA antagonist |

| 2-Methylpiperidine Derivative | Piperidine ring, methyl substitution | Cognitive enhancer |

Comparison with Similar Compounds

Table 1: Key Oxalamide Derivatives and Their Properties

Substituent Effects on Molecular Properties

N1 Substituents

- Isoxazole vs. Thiazole/Chlorophenyl : The target compound’s isoxazol-3-yl group is a five-membered heterocycle with one oxygen and one nitrogen atom, offering distinct electronic and steric properties compared to thiazole (in Compound 13) or 4-chlorophenyl (in GMC-3). Isoxazole’s lower lipophilicity may improve aqueous solubility, whereas thiazole and chlorophenyl groups enhance π-π stacking interactions in antiviral agents .

- Aromatic vs. Aliphatic : S336’s 2,4-dimethoxybenzyl group (aromatic) contrasts with the target’s isoxazole, highlighting how electron-donating substituents (e.g., methoxy) can modulate receptor binding in flavor compounds .

N2 Substituents

- Tetrahydropyran-Piperidine vs. Piperazine’s flexibility and basicity often enhance solubility but may reduce metabolic stability .

- Hydrophilic vs. Hydrophobic Moieties : Compounds like S336 (pyridinylethyl) and the target (tetrahydropyran-piperidinylmethyl) balance hydrophilic and hydrophobic regions, influencing bioavailability.

Molecular Weight and Drug-Likeness

The target compound’s molecular weight (336.39 g/mol ) is significantly lower than analogs like Compound 13 (478.14 g/mol ), aligning more closely with Lipinski’s “Rule of Five” for oral bioavailability. Bulkier derivatives (e.g., GMC-3) may face challenges in membrane permeability despite potent antimicrobial activity .

Q & A

Q. What are the recommended methodologies for synthesizing N1-(isoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide with high purity and yield?

Answer:

- Coupling Reactions : Use oxalamide-forming agents (e.g., oxalyl chloride) to couple the isoxazole and piperidine intermediates under anhydrous conditions. demonstrates a similar approach for oxalamide derivatives, achieving 35% yield via amine coupling .

- Solvent Optimization : Employ polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates. highlights the use of DMF for aldehyde intermediates in heterocyclic synthesis .

- Purification : Apply column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) followed by recrystallization. reports 98.67% HPLC purity after recrystallization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer:

- NMR Analysis : Assign peaks for key groups:

- Isoxazole protons : δ 8.63 ppm (s, 1H) for the isoxazole ring (similar to ) .

- Piperidine protons : δ 3.85 ppm (s, 2H) for the piperidine-CH2 group (analogous to ’s piperidine derivatives) .

- LC-MS : Confirm molecular weight (e.g., m/z 392.2 in ) and assess purity (>98% via HPLC) .

- FT-IR : Identify carbonyl stretches (C=O at ~1674 cm⁻¹) and N-H stretches (3209–3388 cm⁻¹) as in .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across different assays for this compound?

Answer:

- Assay-Specific Optimization : Adjust buffer pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%) to minimize interference. emphasizes the impact of volatile impurities on bioactivity .

- Impurity Profiling : Use LC-MS or NMR to detect trace impurities (e.g., unreacted intermediates) that may inhibit or enhance activity. ’s 98.37% LCMS purity highlights the need for rigorous characterization .

- Dose-Response Validation : Perform IC50/EC50 assays in triplicate with orthogonal methods (e.g., fluorescence vs. luminescence) to confirm reproducibility.

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidine-tetrahydro-2H-pyran moiety?

Answer:

- Substituent Variation : Synthesize analogs with modified tetrahydro-2H-pyran substituents (e.g., methyl, fluoro) to assess steric/electronic effects. ’s cyclohexene analog provides a template for structural diversification .

- Conformational Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes of the piperidine-pyran group to target proteins. ’s docking studies on benzimidazole derivatives illustrate this approach .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., oxalamide carbonyl) using software like Schrödinger’s Phase. ’s oxalamide-based derivatives highlight the role of hydrogen bonding .

Q. How can researchers resolve contradictions in solubility data reported for this compound?

Answer:

- Solvent Screening : Test solubility in DMSO, PBS, and ethanol using nephelometry or UV-Vis spectroscopy. ’s solubility data for related heterocycles (e.g., benzoxazoles) provides a benchmark .

- pH-Dependent Studies : Measure solubility at physiological pH (7.4) and acidic conditions (pH 2–3) to mimic gastrointestinal vs. intracellular environments.

- Co-Solvency Approaches : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility, as demonstrated for similar lipophilic compounds in .

Q. What analytical methods are recommended for detecting degradation products under accelerated stability conditions?

Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via LC-MS. ’s stability studies on benzothiazoles guide protocol design .

- Degradation Pathway Mapping : Identify hydrolytic (oxalamide cleavage) or oxidative (isoxazole ring opening) pathways using high-resolution MS. ’s PubChem data provides insights into hydrolytic susceptibility .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize the compound for long-term storage, as in ’s protocols for labile APIs .

Q. How can computational modeling aid in predicting the metabolic fate of this compound?

Answer:

- CYP450 Metabolism Prediction : Use tools like StarDrop or MetaSite to identify likely oxidation sites (e.g., piperidine or isoxazole moieties). ’s piperidine-based analogs suggest CYP3A4/2D6 involvement .

- Metabolite Identification : Simulate phase I/II metabolism (e.g., glucuronidation) using in silico platforms like ADMET Predictor. ’s imidazolidine derivatives illustrate metabolic liability analysis .

- In Vitro Validation : Confirm predictions with liver microsome assays (human/rat) and UPLC-QTOF analysis, as in ’s albumin-binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.